2,4-Dihydroxy-6-propylbenzoic acid
Overview
Description
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial inhibition.
Medicine: Potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
Target of Action
2,4-Dihydroxy-6-propylbenzoic acid, also known as divaric acid, is an intermediate in the biosynthesis of the cannabinoids cannabigerol (CBG) and cannabigerovarinic acid (CBGV) . It is a substrate for cyclooxygenase-1 (COX-1), which converts it to 2,4-dihydroxybenzoic acid . CBG and CBGV inhibit the growth of bacteria by binding to cannabinoid receptors on the cell surface .
Mode of Action
The compound interacts with its targets, the cannabinoid receptors, by binding to them. This binding inhibits the growth of bacteria . The compound is also a substrate for COX-1, which converts it to 2,4-dihydroxybenzoic acid .
Biochemical Pathways
The compound is involved in the biosynthesis of cannabinoids CBG and CBGV . These cannabinoids are known to have anti-inflammatory properties . The conversion of the compound to 2,4-dihydroxybenzoic acid by COX-1 is also a significant biochemical pathway .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial growth through its interaction with cannabinoid receptors . The compound’s conversion to 2,4-dihydroxybenzoic acid by COX-1 could also have significant effects .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxy-6-propylbenzoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of cannabinoids. It interacts with enzymes such as cyclooxygenase-1 (COX-1), which converts it to 2,4-dihydroxybenzoic acid . This interaction is crucial for the production of cannabinoids, which have various biological activities, including anti-inflammatory and antibacterial properties . The compound’s ability to interact with COX-1 highlights its importance in biochemical pathways related to inflammation and microbial growth inhibition.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cannabinoids derived from this compound can bind to cannabinoid receptors on the cell surface, leading to changes in cell signaling and gene expression . These interactions can result in anti-inflammatory effects and inhibition of bacterial growth, demonstrating the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. As mentioned earlier, it is a substrate for COX-1, which converts it to 2,4-dihydroxybenzoic acid . This conversion is essential for the biosynthesis of cannabinoids, which can then bind to cannabinoid receptors and exert their effects. Additionally, the compound’s interaction with COX-1 may lead to enzyme inhibition or activation, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been shown to be stable under specific storage conditions, such as at -20°C under an inert atmosphere . Long-term studies have indicated that the compound can maintain its activity over extended periods, making it suitable for various biochemical and pharmacological experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects such as anti-inflammatory and antibacterial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of cannabinoids. It interacts with enzymes such as COX-1, which converts it to 2,4-dihydroxybenzoic acid . This conversion is a key step in the production of cannabinoids like cannabigerol (CBG) and cannabigerovarinic acid (CBGV) . These cannabinoids can then participate in various metabolic processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes and distributed to different cellular compartments . It may interact with specific transporters or binding proteins that facilitate its movement within the cell . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Divaric acid can be synthesized through various organic synthesis methods. One common approach involves the hydroxylation of 6-propylbenzoic acid derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to achieve the desired hydroxylation at the 2 and 4 positions of the benzoic acid ring .
Industrial Production Methods: Industrial production of divaric acid may involve the extraction from natural sources, such as lichens, followed by purification processes. The extraction process often includes solvent extraction, filtration, and crystallization to obtain pure divaric acid .
Chemical Reactions Analysis
Types of Reactions: Divaric acid undergoes various chemical reactions, including:
Oxidation: Divaric acid can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert divaric acid to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Esters and ethers
Comparison with Similar Compounds
Divaric acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
Gallic Acid: Exhibits strong antioxidant properties and is used in food preservation.
Protocatechuic Acid: Studied for its potential anticancer and cardioprotective effects.
Uniqueness of Divaric Acid:
Properties
IUPAC Name |
2,4-dihydroxy-6-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVNGIVVYEIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197022 | |
Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-50-0 | |
Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2,4-dihydroxy-6-propylbenzoic acid motif interact with PTP1B, and what are the potential downstream effects of this interaction?
A: Research indicates that the this compound motif, common to several varic acid analogs, demonstrates similar binding interactions with the active site of PTP1B []. While the exact binding mode can vary slightly among different analogs containing this motif, they generally interact with key residues within the PTP1B active site, potentially mimicking the natural substrate binding.
Q2: How does modifying the structure of compounds containing the this compound core affect their binding affinity to PTP1B?
A: The study highlights the importance of structure-activity relationships (SAR) by demonstrating that even small modifications to the this compound core can significantly impact binding affinity to PTP1B []. Researchers observed that while compounds 1, 4, and 6, all containing the core motif, exhibited similar interactions with the active site, compounds 3 and 5, with structural variations, displayed different binding characteristics.
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